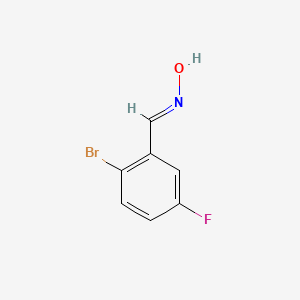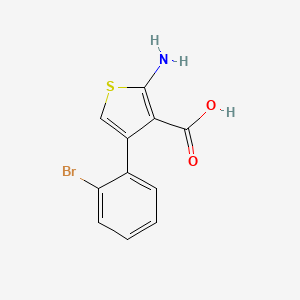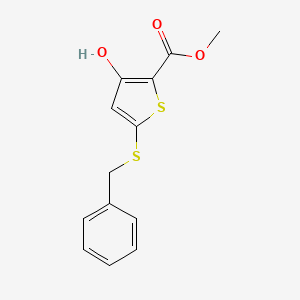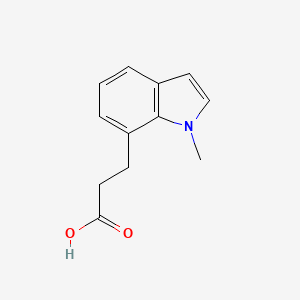
Methyl 2-cyclobutyl-2-(methylamino)acetate HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl It is known for its unique structure, which includes a cyclobutyl ring and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a methylamine.
Esterification: The final step involves esterification, where the carboxylic acid group is converted into a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
In industrial settings, the production of Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving high-pressure and high-temperature conditions to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Methylamine (CH3NH2), various halides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Derivatives with different nucleophiles
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the role of cyclobutyl-containing compounds in biological systems.
Medicine
In medicine, Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific pathways.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride involves its interaction with specific molecular targets. The cyclobutyl ring and methylamino group can interact with enzymes and receptors, modulating their activity. This compound may affect signaling pathways and cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-cyclobutylacetate hydrochloride
- Cyclobutaneacetic acid, α-(methylamino)-, methyl ester
Uniqueness
Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride is unique due to its specific combination of a cyclobutyl ring and a methylamino group. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride, researchers can explore its full potential in various scientific fields.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl 2-cyclobutyl-2-(methylamino)acetate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9-7(8(10)11-2)6-4-3-5-6;/h6-7,9H,3-5H2,1-2H3;1H |
InChI Key |
MGOAZAIFDOJWMH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1CCC1)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine](/img/structure/B12079549.png)

![1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12079565.png)









